molecular formula C6H11NOS B2461281 2-Methyloxolane-2-carbothioamide CAS No. 1536844-79-7

2-Methyloxolane-2-carbothioamide

Cat. No. B2461281
CAS RN: 1536844-79-7
M. Wt: 145.22
InChI Key: IWFQNDYGRMIQNZ-UHFFFAOYSA-N
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Description

2-Methyloxolane-2-carbothioamide is a chemical compound with the CAS Number: 1536844-79-7 . It has a molecular weight of 145.23 and its IUPAC name is 2-methyltetrahydrofuran-2-carbothioamide .


Molecular Structure Analysis

The InChI code for 2-Methyloxolane-2-carbothioamide is 1S/C6H11NOS/c1-6(5(7)9)3-2-4-8-6/h2-4H2,1H3,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Green Extraction of Natural Products

2-Methyloxolane (2-MeOx) presents a sustainable, bio-based alternative to traditional petroleum-based solvents like hexane for the extraction of natural products and food ingredients. This review highlights its efficiency, environmental benefits, and the potential for industrial application, showcasing 2-MeOx as an economically viable solution for replacing conventional solvents in various fields of plant-based chemistry. The detailed analysis covers solvent properties, extraction efficiency, toxicological profiles, environmental impacts, and comparisons with hexane, emphasizing successful industrial transfers and the broader implications for modern plant-based chemistry (Rapinel et al., 2020).

Applications in Organic Synthesis

2-Methyloxolane-2-carbothioamide is involved in the synthesis and structural characterization of various complexes, such as those with Zn(II), Cd(II), and Hg(II) halides. These complexes, used in the synthesis of [M(L1)X2] and [M(L2)X2] types, are instrumental in understanding coordination chemistry and the development of materials with potential applications ranging from catalysis to materials science. The study provides insights into the coordination behavior and ligand properties, laying the groundwork for future applications in material synthesis and catalytic processes (Castiñeiras et al., 2001).

Aromas Extraction from Hops

Investigating 2-methyloxolane as a bio-based solvent for extracting volatile compounds from hops showcases its potential as a greener alternative to hexane. This research not only highlights the solvent's efficacy in solubilizing aromas but also its comparable or superior performance to hexane in lab-scale extractions. The study underlines the environmental and olfactory advantages of 2-methyloxolane, suggesting its viability for industrial applications in flavor and fragrance extraction (Rapinel et al., 2020).

Safety and Hazards

The safety information for 2-Methyloxolane-2-carbothioamide indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The replacement of petroleum-based solvents is a hot research topic, which affects several fields of modern plant-based chemistry . All the reported applications have shown that 2-Methyloxolane-2-carbothioamide is an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .

properties

IUPAC Name

2-methyloxolane-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-6(5(7)9)3-2-4-8-6/h2-4H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFQNDYGRMIQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxolane-2-carbothioamide

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